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Abstract
The C-terminal region of histone H3, encompassing the globular domain and the C-terminal

tail, is a critical hub for the regulation of chromatin dynamics and function. While the N-terminal

tail of H3 has been a primary focus of epigenetic research, the C-terminus is increasingly

recognized for its crucial role in nucleosome stability, DNA replication, repair, and transcription.

This guide provides a comprehensive overview of the biological significance of the H3 C-

terminus, with a focus on its post-translational modifications (PTMs), protein-protein

interactions, and involvement in key cellular signaling pathways. Detailed experimental

protocols and quantitative data are presented to equip researchers with the necessary

information to investigate this vital region of the histone core.

Introduction: Beyond the N-terminal Tail
The histone H3 C-terminal sequence, which includes the last part of the histone fold domain

and a less-structured tail, plays a fundamental role in maintaining the structural integrity of the

nucleosome.[1] It is a dynamic interface for protein-protein interactions and is subject to a

variety of post-translational modifications that have profound effects on chromatin accessibility

and gene expression. Understanding the intricate functions of the H3 C-terminus is essential

for deciphering the complexities of epigenetic regulation in health and disease.
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Structural Organization of the H3 C-terminus
The C-terminal region of histone H3 is an integral part of the histone octamer, contributing

significantly to the stability of the nucleosome. Key structural features include:

The Histone Fold Domain: A conserved structural motif consisting of three α-helices

connected by two loops. The C-terminal α3 helix is crucial for the H3-H4 tetramerization and

the overall stability of the nucleosome.

Interaction with H2A: The C-terminal tail of H2A is situated in close proximity to the αN helix

of H3. Mutations in this region of H3 can disrupt H2A-H2B dimer binding, leading to

increased nucleosome instability.[1]

Post-Translational Modifications of the H3 C-
terminus and their Biological Roles
The H3 C-terminus is a substrate for numerous post-translational modifications that act as

signaling platforms to regulate diverse cellular processes.

H3K56 Acetylation (H3K56ac): A Key Player in DNA
Damage Response
Acetylation of lysine 56 on histone H3 is a critical modification involved in the maintenance of

genomic integrity.

Function: H3K56ac plays a crucial role in the DNA damage response (DDR) by facilitating

chromatin assembly and disassembly at sites of DNA repair.[2][3] It is essential for the

proper packaging of newly replicated and repaired DNA into chromatin.[2][3] In yeast,

defects in H3K56ac lead to increased sensitivity to genotoxic agents.[3] In mammals,

H3K56ac levels increase following DNA damage, and this modification colocalizes with key

DDR proteins like phospho-ATM, CHK2, and p53 at DNA repair sites.[2]

Enzymatic Regulation:

Writers (Histone Acetyltransferases - HATs): In mammals, the histone acetyltransferase

p300 is responsible for acetylating H3K56.[2]
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Erasers (Histone Deacetylases - HDACs): The sirtuins hSIRT2 and hSIRT3 have been

identified as the primary deacetylases for H3K56ac in mammals.[2] HDAC1 and HDAC2

are also recruited to sites of DNA damage to promote the deacetylation of H3K56, which is

important for non-homologous end-joining (NHEJ) repair.[4]

H3T45 Phosphorylation (H3T45ph): A Marker of
Apoptosis
Phosphorylation of threonine 45 is a key event during programmed cell death.

Function: The levels of H3T45ph dramatically increase in apoptotic cells, coinciding with

DNA nicking and fragmentation.[5][6] This modification is thought to induce structural

changes within the nucleosome, making the DNA more accessible to the nucleases that

execute DNA fragmentation during apoptosis.[5][6]

Enzymatic Regulation:

Writer (Kinase): Protein Kinase C-delta (PKCδ) has been identified as the kinase

responsible for phosphorylating H3T45 during apoptosis.[5] PKCδ itself is activated by

caspase-3, a key executioner caspase in the apoptotic cascade.[5]

Other C-terminal Modifications
Several other PTMs have been identified on the H3 C-terminus, although their functions are

less well-characterized. These include:

H3Y41 phosphorylation

H3R42 methylation

H3S57 phosphorylation

These modifications are also thought to influence nucleosome dynamics and protein

recruitment.

Quantitative Analysis of H3 C-terminal Modifications
The precise quantification of histone PTMs is crucial for understanding their regulatory roles.
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Modification
Cell
Type/Condition

Fold
Change/Abund
ance

Experimental
Method

Reference

H3K56ac

Mammalian cells

upon DNA

damage

Increased levels
Western Blot,

ChIP-on-chip
[2]

H3T45ph
Apoptotic human

neutrophils

Dramatic

increase

Western Blot,

Mass

Spectrometry

[5][6]

H3R26cit vs

H3K27me

In vitro

biochemical

assay

Methylation of

H3K27 slows

citrullination of

H3R26 by 30-

fold; Citrullination

of H3R26 slows

methylation of

H3K27 by

30,000-fold

Biochemical

assays
[7]

Signaling Pathways Involving the H3 C-terminus
The modifications on the H3 C-terminus are integral components of complex signaling

networks.

H3K56ac in the DNA Damage Response Pathway
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Caption: H3K56ac signaling in the DNA Damage Response.

H3T45ph in the Apoptotic Pathway
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Caption: H3T45ph signaling in the Apoptotic Pathway.
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Crosstalk Between H3 C-terminal Modifications
The interplay between different PTMs on the H3 C-terminus adds another layer of regulatory

complexity. For instance, the presence of one modification can influence the deposition or

removal of another, creating a sophisticated "histone code." A notable example is the negative

crosstalk observed between H3R26 citrullination and H3K27 methylation, where each

modification significantly inhibits the other, leading to opposing effects on gene expression.[7]

Experimental Protocols
Detailed methodologies are provided for key experiments used to study the H3 C-terminus.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
for Histone Modifications
This protocol outlines the major steps for performing ChIP-seq to map the genomic localization

of specific histone modifications.[8][9][10][11][12]

I. Chromatin Preparation:

Crosslink cells with formaldehyde to fix protein-DNA interactions.

Lyse cells and isolate nuclei.

Sonify or enzymatically digest the chromatin to obtain fragments of 200-500 bp.

II. Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin with an antibody specific to the histone modification of interest

overnight.

Add protein A/G beads to capture the antibody-chromatin complexes.

Wash the beads extensively to remove non-specific binding.

III. DNA Purification and Library Preparation:
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Elute the chromatin from the beads and reverse the crosslinks.

Purify the DNA using phenol-chloroform extraction or a column-based kit.

Prepare a sequencing library by ligating adapters to the DNA fragments.

IV. Sequencing and Data Analysis:

Sequence the library using a next-generation sequencing platform.

Align the sequencing reads to a reference genome.

Perform peak calling to identify regions enriched for the histone modification.

Annotate the peaks to nearby genes and perform downstream functional analysis.

Mass Spectrometry for Histone PTM Analysis
This protocol provides a general workflow for the identification and quantification of histone

PTMs using a bottom-up mass spectrometry approach.[13][14][15][16][17]

I. Histone Extraction and Digestion:

Isolate nuclei from cells or tissues.

Extract histones using acid extraction.

(Optional) Derivatize histones with propionic anhydride to block lysine residues and improve

sequence coverage.

Digest the histones into peptides using trypsin.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Separate the peptides using reverse-phase liquid chromatography.

Analyze the peptides using a high-resolution mass spectrometer.

Fragment the peptides and acquire tandem mass spectra (MS/MS).
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III. Data Analysis:

Search the MS/MS data against a histone protein database to identify the peptides and their

modifications.

Quantify the relative abundance of different PTMs by comparing the peak intensities of the

modified and unmodified peptides.

Site-Directed Mutagenesis of Histone H3
This protocol describes the generation of specific mutations in the histone H3 gene to study the

function of particular residues.[18][19][20][21][22]

I. Primer Design:

Design a pair of complementary primers containing the desired mutation in the center.

The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

II. PCR Amplification:

Perform a PCR reaction using a high-fidelity DNA polymerase and a plasmid containing the

wild-type histone H3 gene as a template.

The PCR reaction will amplify the entire plasmid, incorporating the mutation.

III. Digestion of Parental DNA:

Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves

methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid

intact.

IV. Transformation and Verification:

Transform the DpnI-treated plasmid into competent E. coli cells.

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired

mutation by DNA sequencing.
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Conclusion and Future Directions
The C-terminal region of histone H3 is a critical regulatory domain that plays a multifaceted role

in chromatin biology. The post-translational modifications within this region, and their intricate

crosstalk, provide a sophisticated mechanism for controlling fundamental cellular processes.

Future research will likely focus on elucidating the functions of less-characterized C-terminal

PTMs, understanding the combinatorial effects of multiple modifications, and developing

therapeutic strategies that target the enzymes that regulate the H3 C-terminal "histone code."

The methodologies and data presented in this guide provide a solid foundation for advancing

our understanding of this essential aspect of epigenetics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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